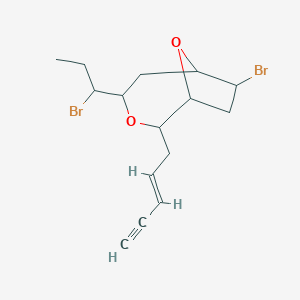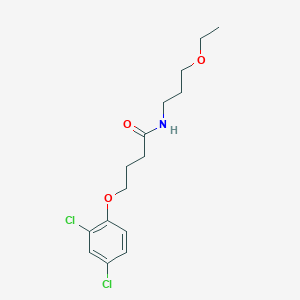
Isolaureatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isolaureatin is a naturally occurring flavonoid compound found in many plants, including the leaves of the Chinese medicinal herb, Bidens pilosa. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. In
科学的研究の応用
Neuroprotective Effects in Retinal Neurons
Isopropyl unoprostone (IU), a derivative of isolaureatin, shows potential in treating retinitis pigmentosa (RP). A study by Tawada et al. (2013) found that topical IU improved central retinal sensitivity in RP patients. Another study by Yamamoto et al. (2012) showed a dose-dependent improvement in retinal sensitivity in RP patients treated with IU.
Synthesis and Chemical Properties
Kim et al. (2007) conducted the first asymmetric total syntheses of (+)-3-(Z)-isolaureatin, highlighting the chemical complexity and potential pharmaceutical applications of isolaureatin and its derivatives [Kim et al., 2007].
Antioxidant Activity
Wang et al. (2023) explored the antioxidant properties of Isodon suzhouensis leaf extracts, which contain compounds like isolaureatin. They found that these extracts target the TNF and p38 MAPK signaling pathways, providing a strong antioxidant potential against oxidative stress [Wang et al., 2023].
Effects on Adipocyte Mitochondrial Biogenesis
Lee and Kim (2018) investigated the effects of Isorhamnetin, a metabolite of isolaureatin, on mitochondrial biogenesis and AMPK activation in adipocytes, indicating its potential in obesity prevention [Lee & Kim, 2018].
Neuroprotective Effects Against Ischemia/Reperfusion Injury
Isoquercetin, related to isolaureatin, was found by Dai et al. (2018) to have neuroprotective effects against cerebral ischemic stroke by inhibiting the NOX4/ROS/NF-κB pathway and reducing oxidative stress and neuronal apoptosis [Dai et al., 2018].
特性
CAS番号 |
19897-64-4 |
|---|---|
製品名 |
Isolaureatin |
分子式 |
C15H20Br2O2 |
分子量 |
392.13 g/mol |
IUPAC名 |
7-bromo-4-(1-bromopropyl)-2-[(E)-pent-2-en-4-ynyl]-3,9-dioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-8-11(17)14(19-15)9-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5+ |
InChIキー |
FVHHRUHDUJVLNL-AATRIKPKSA-N |
異性体SMILES |
CCC(C1CC2C(CC(O2)C(O1)C/C=C/C#C)Br)Br |
SMILES |
CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br |
正規SMILES |
CCC(C1CC2C(CC(O2)C(O1)CC=CC#C)Br)Br |
その他のCAS番号 |
19897-64-4 |
同義語 |
isolaureatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B216499.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216500.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216507.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
![N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B216512.png)
![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
![4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)
